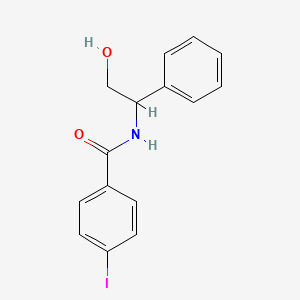

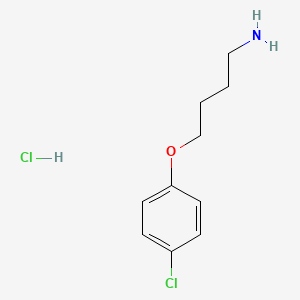

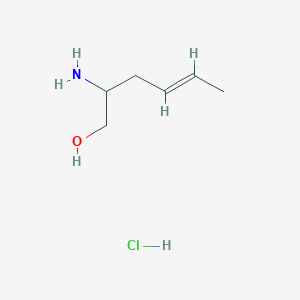

![molecular formula C18H21BrN4O2S B2893715 5-((3-Bromophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1052554-99-0](/img/structure/B2893715.png)

5-((3-Bromophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of a similar compound, 2,6-dimethylmorpholine, has been analyzed . Its molecular formula is C6H13NO and it has a molecular weight of 115.1735 .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact molecular structure. For 2,6-dimethylmorpholine, it has a boiling point of 147°C, a melting point of -85°C, and a density of 0.935 g/mL at 25°C .Applications De Recherche Scientifique

Synthesis and Biological Activities

- Antimicrobial and Antioxidant Properties : Research on 1,2,4-triazole derivatives and bromophenyl compounds has shown potential antimicrobial and antioxidant properties. For instance, studies have synthesized various 1,2,4-triazole derivatives and evaluated their antimicrobial activities against different microorganisms, with some compounds exhibiting good to moderate activities (Bektaş et al., 2007). Additionally, compounds with bromophenyl groups have been associated with significant antioxidant activities, potentially offering protection against oxidative stress (Li et al., 2011).

Chemical Synthesis and Modification

- Heterocyclic Chemistry : The chemical synthesis of heterocyclic compounds, including those containing 1,2,4-triazole rings, is a significant area of research. These compounds are of interest due to their diverse biological activities and potential applications in medicinal chemistry. For example, the synthesis of new heterocycles with potential antimicrobial activity has been reported, demonstrating the versatility of triazole-based compounds in chemical synthesis (Taha, 2008).

Potential Medical Applications

- Antitumor Activity : Certain bromophenyl compounds have been investigated for their antitumor activities. While the specific compound has not been directly studied, related research suggests that bromophenyl derivatives can inhibit certain types of cancer cells, offering potential pathways for developing new antitumor agents (Stevens et al., 1987).

Material Science and Corrosion Inhibition

- Corrosion Inhibition : Derivatives of 8-hydroxyquinoline, which can be structurally related to the compound of interest through their functional groups and heterocyclic nature, have been studied for their corrosion inhibition properties. These compounds show effectiveness in protecting metals against corrosion, indicating potential applications in material science and engineering (Rbaa et al., 2018).

Mécanisme D'action

Target of Action

It’s known that similar compounds have been used in the synthesis of pharmaceutical ingredients

Mode of Action

Compounds with similar structures often interact with their targets through processes such as free radical bromination, nucleophilic substitution, and oxidation

Biochemical Pathways

Similar compounds have been used in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. The downstream effects of these reactions can vary widely depending on the specific targets and the cellular context.

Result of Action

Similar compounds have been used in the synthesis of pharmaceutical ingredients , suggesting that they may have therapeutic effects

Orientations Futures

Propriétés

IUPAC Name |

5-[(3-bromophenyl)-(2,6-dimethylmorpholin-4-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BrN4O2S/c1-10-8-22(9-11(2)25-10)15(13-5-4-6-14(19)7-13)16-17(24)23-18(26-16)20-12(3)21-23/h4-7,10-11,15,24H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCKYSIBHMXJEEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(C2=CC(=CC=C2)Br)C3=C(N4C(=NC(=N4)C)S3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BrN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((3-Bromophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

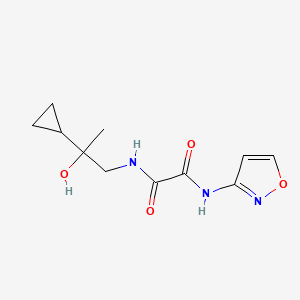

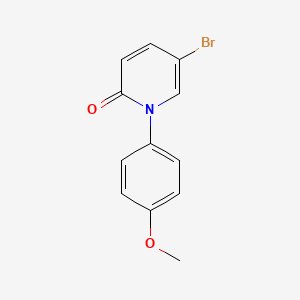

![2-[5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide](/img/structure/B2893638.png)

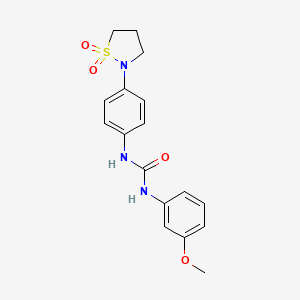

![3'-(3-Chloro-4-methoxyphenyl)-1-(2-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2893643.png)

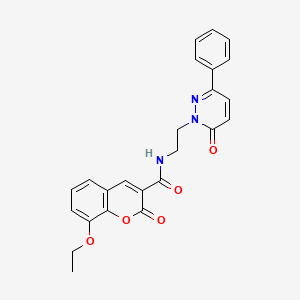

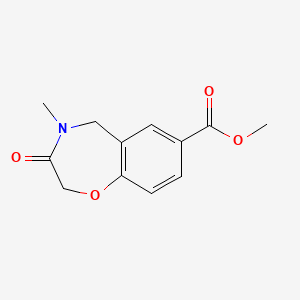

![2-amino-4-(4-ethoxy-3-methoxyphenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2893645.png)

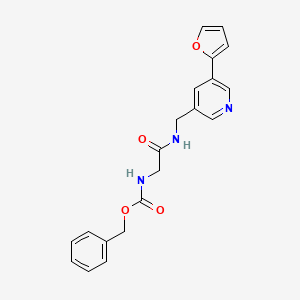

![1-(4-Chlorobenzyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2893651.png)

![N-(4-acetylphenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2893652.png)